![molecular formula C5H5F2N3 B1611434 2,6-Difluoropyridine-3,4-diamine CAS No. 60186-25-6](/img/structure/B1611434.png)
2,6-Difluoropyridine-3,4-diamine
Overview
Description
2,6-Difluoropyridine-3,4-diamine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. It is a pyridine derivative that has two fluorine atoms attached to the 2 and 6 positions and an amino group attached to the 3 and 4 positions. The compound has shown promising results in various scientific studies, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions are discussed in
Scientific Research Applications
Synthesis and Polymer Applications
- Synthesis of Poly(pyridine-imide) : A study by Liaw, Wang, & Chang (2007) discusses the synthesis of a new diamine containing a pyridine heterocyclic group, used in the preparation of poly(pyridine-imide). This polymer showed good solubility, thermal stability, and dielectric properties.
- Fluorinated Polyimides : Research by Madhra et al. (2002) focuses on novel diamine monomers leading to fluorinated polyimides with excellent solubility and thermal stability.
Optical and Electrochemical Properties
- Optical Properties of Polyimides : Guan et al. (2014) synthesized novel fluorinated polyimides with good solubility and outstanding mechanical, dielectric, and optical properties.
- Polyimide Films with Fluorescence : A study by Wang et al. (2008) describes the synthesis of polyimides with high thermal and mechanical properties, exhibiting fluorescence upon protonation.
Chemosensors and Coordination Chemistry
- Fluorescent Polyimide Chemosensor : Research by Wang, Liou, & Liaw (2008) demonstrates the use of a novel diamine in creating a polyimide film that acts as a fluorescent acid chemosensor.
- Coordination Chemistry of Pyridines : A study by Halcrow (2005) reviews the synthesis of pyridine derivatives and their complex chemistry, including applications in luminescent lanthanide compounds.
Other Applications
- Coordination Polymers as Luminescent Probes : Zhao et al. (2004) investigated heterometallic coordination polymers with potential use as luminescent probes of specific metal ions (Zhao et al., 2004).
- Ir(III) Complexes for Data Security Protection : A study by Song et al. (2016) explores heteroleptic cationic Ir(III) complexes with applications in smart luminescent materials for data security.
Mechanism of Action
Target of Action
2,6-Difluoropyridine-3,4-diamine is a biochemical reagent Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that the compound might interact with its targets in a unique way due to the presence of fluorine atoms.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biological active compounds , suggesting that they may play a role in a variety of biochemical pathways.
Pharmacokinetics
The compound’s physical properties such as its liquid form, boiling point of 1245 °C/743 mmHg (lit), and density of 1268 g/mL at 25 °C (lit) could potentially influence its pharmacokinetic properties.
Result of Action
Given its use as a biochemical reagent , it’s likely that the compound plays a role in various biochemical reactions.
Action Environment
The compound’s storage conditions (pure form -20°c 3 years, 4°c 2 years, in solvent -80°c 6 months, -20°c 1 month ) suggest that temperature could be a significant environmental factor influencing its stability.
properties
IUPAC Name |
2,6-difluoropyridine-3,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3/c6-3-1-2(8)4(9)5(7)10-3/h1H,9H2,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIIXVYIKWCZCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1F)F)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467162 | |
Record name | 2,6-difluoropyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
60186-25-6 | |
Record name | 2,6-Difluoro-3,4-pyridinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60186-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-difluoropyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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